molecular formula C13H13N5O2S B2853476 4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 1119392-04-9

4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Cat. No.: B2853476
CAS No.: 1119392-04-9
M. Wt: 303.34
InChI Key: USDRUZGFUCSHOZ-UHFFFAOYSA-N
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Description

4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a complex organic compound with a molecular formula of C13H13N5O2S and a molecular weight of 303.34 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of a propylamine derivative with a thienyl derivative, followed by cyclization and oxidation reactions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The reactions can lead to the formation of various derivatives and analogs, depending on the reagents and conditions used. For example, oxidation reactions may produce corresponding oxo derivatives, while substitution reactions can yield different substituted quinazolines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: This compound has shown promise in medicinal chemistry, where it may be investigated for its therapeutic potential. It could be used as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

  • 4-Imino-3-ethyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

  • 4-Imino-3-butyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

  • 4-Imino-3-propyl-6-(3-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Uniqueness: 4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione stands out due to its specific structural features, such as the presence of the propyl group and the 2-thienyl moiety. These features contribute to its unique chemical and biological properties compared to similar compounds.

Biological Activity

4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione (CAS No. 1119392-04-9) is a synthetic compound belonging to the class of diazaquinazolines. Its molecular formula is C13H13N5O2S, and it has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.

PropertyValue
Molecular FormulaC13H13N5O2S
Molecular Weight303.34 g/mol
CAS Number1119392-04-9
Synonyms4-imino-3-propyl-6-(thiophen-2-yl)-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit antagonistic activity against hormone receptors. For instance, derivatives of thieno[2,3-d]pyrimidine have been shown to act as potent antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor .

Anticancer Activity

Studies have suggested that compounds with a similar diazaquinazoline structure may exhibit anticancer properties. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example:

  • In vitro studies : Compounds related to diazaquinazolines have demonstrated cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Preliminary studies indicate potential antimicrobial properties of this compound. The presence of the thienyl group may enhance its interaction with microbial membranes or enzymes critical for microbial survival.

Hormonal Activity

Research on related compounds has shown that they can serve as LHRH antagonists. The structural similarity suggests that this compound might also exhibit similar hormonal modulation effects.

Study 1: LHRH Receptor Antagonism

A study investigating thieno[2,3-d]pyrimidine derivatives found that certain compounds exhibited high binding affinity and potent antagonistic activity at the LHRH receptor with IC50 values in the low nanomolar range (0.1 nM). These findings indicate that modifications in the side chains significantly affect biological activity and receptor binding affinity .

Study 2: Anticancer Screening

In a screening assay involving various cancer cell lines (e.g., breast and prostate cancer), related diazaquinazolines showed significant cytotoxicity with IC50 values ranging from 5 to 20 µM. These results suggest that further exploration of structural modifications could yield more potent anticancer agents.

Properties

IUPAC Name

4-amino-3-propyl-6-thiophen-2-yl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-2-5-18-10(14)8-9(16-13(18)20)12(19)17-11(15-8)7-4-3-6-21-7/h3-4,6H,2,5,14H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZAKVYZRZNZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C2C(=NC1=O)C(=O)NC(=N2)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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